molecular formula C20H23ClN2O6 B13920762 4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Cat. No.: B13920762
M. Wt: 422.9 g/mol
InChI Key: DCRWMWAPOWHEFJ-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a complex organic compound that combines the structural features of 4-chlorobenzoic acid and (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzoic acid involves the oxidation of 4-chlorotoluene . The preparation of (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate can be achieved through a series of reactions involving the formation of oxetane rings and subsequent functionalization with aminomethyl groups. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: A simpler compound with similar structural features.

    (4-Methoxyphenyl)methyl carbamate: Shares the carbamate functional group.

    Oxetane derivatives: Compounds containing the oxetane ring structure.

Uniqueness

4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is unique due to its combination of structural features from 4-chlorobenzoic acid, (4-methoxyphenyl)methyl carbamate, and oxetane derivatives. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H23ClN2O6

Molecular Weight

422.9 g/mol

IUPAC Name

4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C13H18N2O4.C7H5ClO2/c1-17-11-4-2-10(3-5-11)6-19-12(16)15-13(7-14)8-18-9-13;8-6-3-1-5(2-4-6)7(9)10/h2-5H,6-9,14H2,1H3,(H,15,16);1-4H,(H,9,10)

InChI Key

DCRWMWAPOWHEFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2(COC2)CN.C1=CC(=CC=C1C(=O)O)Cl

Origin of Product

United States

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